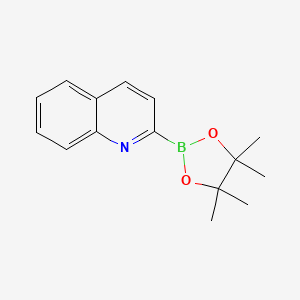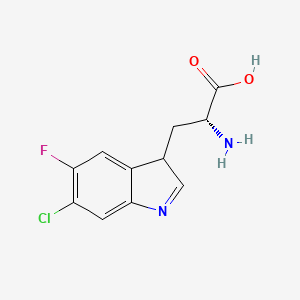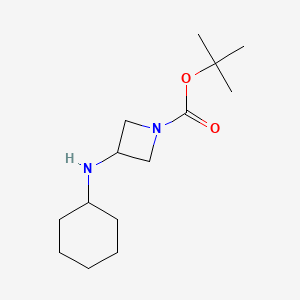
Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexylamino)azétidine-1-carboxylate de tert-butyle: est un composé chimique de formule moléculaire C14H26N2O2. C'est un composé polyvalent utilisé dans divers domaines de la recherche scientifique en raison de ses propriétés structurales et de sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(cyclohexylamino)azétidine-1-carboxylate de tert-butyle implique généralement la réaction du 3-azétidinecarboxylate de tert-butyle avec la cyclohexylamine. La réaction est effectuée dans des conditions contrôlées pour garantir un rendement et une pureté élevés. Le processus implique :
Matières premières : 3-azétidinecarboxylate de tert-butyle et cyclohexylamine.
Conditions de réaction : La réaction est généralement effectuée sous atmosphère inerte, comme l'azote ou l'argon, pour éviter l'oxydation. La température est maintenue autour de 0-5°C pour contrôler la vitesse de réaction.
Catalyseurs et solvants : Les solvants courants comprennent le dichlorométhane ou le tétrahydrofurane, et des catalyseurs comme la triéthylamine peuvent être utilisés pour faciliter la réaction.
Méthodes de production industrielle
Dans les milieux industriels, la production de 3-(cyclohexylamino)azétidine-1-carboxylate de tert-butyle suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et la sécurité environnementale. De grands réacteurs et des systèmes automatisés sont utilisés pour maintenir une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(cyclohexylamino)azétidine-1-carboxylate de tert-butyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe tert-butyle peut être remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Divers nucléophiles comme les halogénures, les amines ou les alcools.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
Le 3-(cyclohexylamino)azétidine-1-carboxylate de tert-butyle a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme brique de construction dans la synthèse organique et le développement de nouveaux matériaux.
Biologie : Utilisé dans l'étude des inhibiteurs enzymatiques et des interactions protéiques.
Médecine : Etudié pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques de spécialité et de matériaux de pointe.
Mécanisme d'action
Le mécanisme d'action du 3-(cyclohexylamino)azétidine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(Méthylamino)azétidine-1-carboxylate de tert-butyle
- 3-(Éthylamino)azétidine-1-carboxylate de tert-butyle
- 3-(Hydroxyimino)azétidine-1-carboxylate de tert-butyle
Unicité
Le 3-(cyclohexylamino)azétidine-1-carboxylate de tert-butyle est unique en raison de son groupe cyclohexylamino, qui confère des propriétés stériques et électroniques distinctes. Cette unicité le rend précieux dans des applications spécifiques où d'autres composés similaires peuvent ne pas être aussi efficaces.
Propriétés
Formule moléculaire |
C14H26N2O2 |
|---|---|
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-12(10-16)15-11-7-5-4-6-8-11/h11-12,15H,4-10H2,1-3H3 |
Clé InChI |
DYDGGGDWIJLPDK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




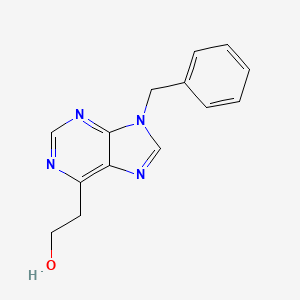

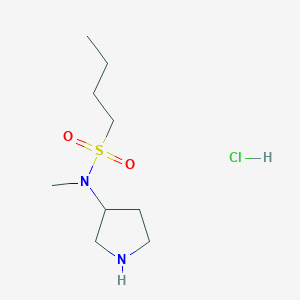


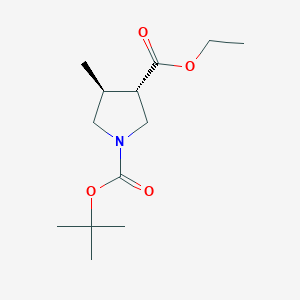
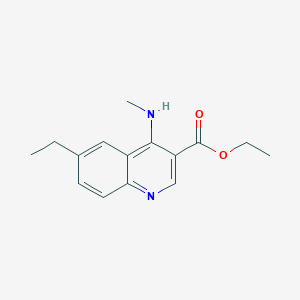
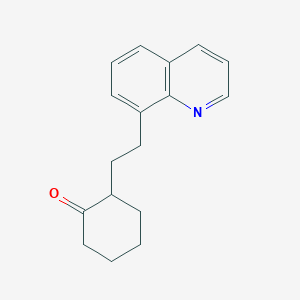
![Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans-](/img/structure/B11859641.png)
